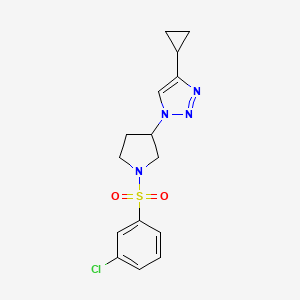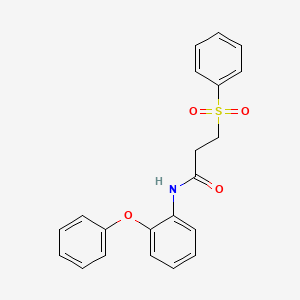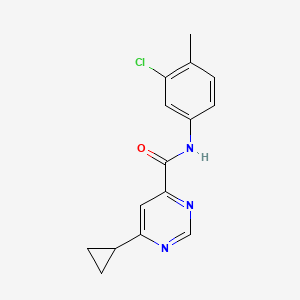
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCP belongs to the class of pyrimidine derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood. However, it has been proposed that N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, resulting in their death. N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to inhibit the activity of certain kinases that are involved in signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Additionally, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its cost. N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is a relatively expensive compound to synthesize, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and to identify its molecular targets. Finally, there is a need for the development of more cost-effective synthesis methods for N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, which would make it more accessible for use in research.
Méthodes De Synthèse
The synthesis of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate to yield N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. The synthesis of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-9-2-5-11(6-12(9)16)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXVJHSIYBYBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

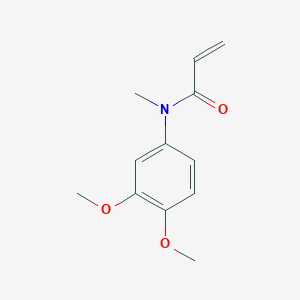
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2998957.png)
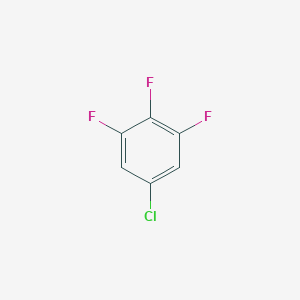
![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)
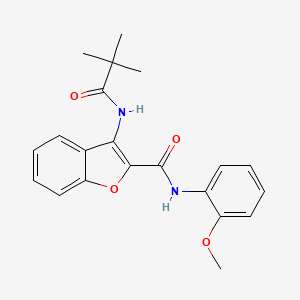
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)
![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)
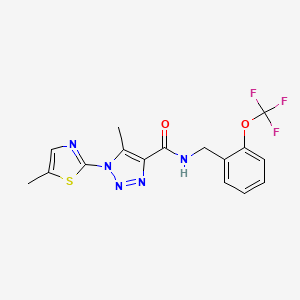
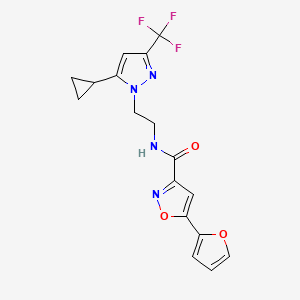
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)
